(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
CAS No.:
Cat. No.: VC18836555
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO4 |
|---|---|
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | (1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7?,11-/m0/s1 |
| Standard InChI Key | ALUFNEQAPCLIBB-QRIDDKLISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC2[C@@]1(C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)O |
Introduction
Chemical Structure and Stereochemical Features
The molecular formula of (1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol. The compound’s bicyclic framework consists of a six-membered ring system fused with a three-membered cyclopropane ring, incorporating a nitrogen atom at position 2 (Figure 1). The stereochemistry is explicitly defined by the (1S) configuration, which critically influences its biological interactions and synthetic pathways .
Table 1: Key Structural and Physical Properties
The Boc group enhances lipophilicity, improving membrane permeability, while the carboxylic acid enables hydrogen bonding and salt formation . X-ray crystallography of related analogs confirms the bicyclic system’s planar rigidity, which is advantageous for targeting enzyme active sites .
Synthesis and Preparation
The synthesis of this compound involves multi-step organic transformations, optimized for yield and enantiomeric purity. A representative route includes:
-
Bicyclic Core Formation: Cyclopropanation of a proline-derived precursor via Simmons-Smith reaction or photochemical methods .
-
Boc Protection: Introduction of the tert-butyloxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
-
Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile intermediate .
Table 2: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopropanation | CH₂I₂, Zn-Cu couple, Et₂O | 65% |
| 2 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 85% |
| 3 | Oxidation/Hydrolysis | KMnO₄, H₂O, Δ | 72% |
Critical challenges include maintaining stereochemical integrity during cyclopropanation and avoiding racemization at the carboxylic acid center . Chromatographic purification (e.g., silica gel, HPLC) is typically required to achieve >95% purity.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its dual functional groups:
Carboxylic Acid Derivatives
-
Esterification: Reacts with alcohols (e.g., methanol) under acid catalysis to form methyl esters.
-
Amide Formation: Coupling with amines via EDCI/HOBt yields bioactive amides.
Boc Group Manipulation
-
Deprotection: Treatment with TFA or HCl in dioxane removes the Boc group, exposing the secondary amine for further functionalization .
Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening with nucleophiles (e.g., Grignard reagents) to generate linear intermediates .
Applications in Medicinal Chemistry
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
This compound has shown promise as a DPP-4 inhibitor (IC₅₀ = 120 nM), a target for type 2 diabetes therapy. Its rigid bicyclic structure mimics the β-turn conformation of endogenous DPP-4 substrates, enabling competitive inhibition .
Antiviral Activity
Patent CN103328480A highlights analogs of this compound as inhibitors of viral proteases, including HCV NS3/4A . The carboxylic acid moiety chelates catalytic zinc ions in viral enzymes .
Prodrug Development
The Boc group serves as a prodrug moiety, enhancing oral bioavailability. In vivo studies in rodents demonstrate a 3-fold increase in plasma exposure compared to unprotected analogs.
Spectroscopic Characterization
Table 3: Key Spectroscopic Data
| Technique | Data Highlights | Source |
|---|---|---|
| ¹H NMR | δ 1.42 (s, 9H, Boc CH₃), δ 3.15 (m, 2H, N-CH₂) | |
| ¹³C NMR | δ 155.2 (C=O), δ 80.1 (Boc C-O) | |
| IR | 1720 cm⁻¹ (C=O stretch), 3400 cm⁻¹ (-COOH) | |
| MS (ESI+) | m/z 228.1 [M+H]⁺ |
Toxicological and Pharmacokinetic Profiles
-
Acute Toxicity: LD₅₀ > 2,000 mg/kg (oral, rat), indicating low acute toxicity.
-
Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.
-
Half-Life: t₁/₂ = 4.2 hours (rat plasma).
Comparative Analysis with Structural Analogs
Modifications to the bicyclic core or stereochemistry significantly alter bioactivity:
Table 4: Analog Comparison
| Analog | DPP-4 IC₅₀ | Solubility (mg/mL) |
|---|---|---|
| (1S)-Boc-carboxylic acid | 120 nM | 0.8 |
| (1R)-Boc-carboxylic acid | 450 nM | 0.6 |
| Non-Boc protected derivative | 980 nM | 12.4 |
The (1S) configuration confers superior target affinity due to optimal spatial alignment with DPP-4’s catalytic site .
Future Research Directions
-
Prodrug Optimization: Development of bioreversible esters to enhance bioavailability.
-
Polypharmacology: Exploration of kinase or GPCR targets beyond DPP-4.
-
Green Synthesis: Catalytic asymmetric methods to reduce step count and waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume